molecular formula C10H10O4 B077922 Phenylsuccinic acid CAS No. 10424-29-0

Phenylsuccinic acid

Cat. No. B077922
CAS RN: 10424-29-0
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylsuccinic acid is a natural product found in Oryza sativa . It has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . The IUPAC name for Phenylsuccinic acid is 2-phenylbutanedioic acid .


Synthesis Analysis

Phenylsuccinic acid can be resolved using (-)-proline as a resolving agent . This involves an acid-base reaction with (-)-proline and the enantiomer can be isolated by neutralizing the salt created . This method offers several advantages such as the use of relatively non-toxic odorless reagents, high yields of both enantiomers, and a high specific rotation for phenylsuccinic acid .


Molecular Structure Analysis

The molecular structure of Phenylsuccinic acid includes two carboxylic acid groups attached to a four-carbon chain, with a phenyl group attached to the second carbon of the chain . The InChI representation of the molecule is InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) .


Chemical Reactions Analysis

Phenylsuccinic acid can undergo a resolution process where it forms a salt with (-)-proline . This process involves an acid-base reaction and can be used to introduce the reflux and recrystallization techniques .


Physical And Chemical Properties Analysis

Phenylsuccinic acid has a molecular weight of 194.18 g/mol . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a molar refractivity of 48.2±0.3 cm^3 . It has a polar surface area of 75 Å^2 and a molar volume of 145.3±3.0 cm^3 .

Scientific Research Applications

  • Enantiomer Resolution and Organic Chemistry Education : Phenylsuccinic acid is used in organic chemistry experiments, particularly in the resolution of its racemic form using (-)-proline as a resolving agent. This process is beneficial for educational purposes in undergraduate organic chemistry labs, as it introduces techniques like reflux and recrystallization while yielding high yields of enantiomers with high specific rotations (Cesare & Stephani, 1997).

  • Separation and Extraction Techniques : Studies have investigated the influence of pH on the extraction efficiency of phenylsuccinic acid enantiomers, using methods like enantioselective liquid–liquid extraction and centrifugal contactor separators. The findings suggest that solution pH significantly affects the extraction efficiency, and lower pH values are beneficial for obtaining higher enantiomeric excess and yields (Zhang et al., 2015).

  • Extraction Kinetics and Chiral Separation : The kinetics of phenylsuccinic acid extraction using hydroxypropyl-β-cyclodextrin as a chiral extractant have been studied. This research provides insights into the quasi-first order process for the enantiomers at the interface between two phases (Ke‐Wen, 2010).

  • Spectroscopic Studies and Adsorption Behavior : Near-IR Fourier transform Raman and Fourier transform IR spectroscopy, along with density functional theoretical computations, have been used to analyze the adsorption behavior of (S)-phenylsuccinic acid on silver nanoparticles. This research helps in understanding the molecular orientation and interaction of phenylsuccinic acid with metal surfaces (Sajan et al., 2010).

  • Biodegradation and Environmental Applications : Phenylsuccinic acid's stereospecific degradation by actinomycetes, such as Citricoccus and Microbacterium species, has been explored. This degradation process leads to the production of benzoic acid as a metabolic intermediate, which is further degraded, demonstrating the potential for environmental applications in bioremediation (Matsui et al., 2009).

  • Medical and Neuroprotective Effects : Phenylsuccinic acid has been studied for its neuroprotective effect, particularly as an inhibitor of cytosolic glutamate formation from glutamine. This property is significant in preventing anoxic cell death in cerebellar granule cell neurons, highlighting its potential medical applications (Huang & Hertz, 1995).

Safety And Hazards

Phenylsuccinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFZQQWIZURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883518
Record name Butanedioic acid, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsuccinic acid

CAS RN

635-51-8, 4036-30-0
Record name Phenylsuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylsuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Phenylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylsuccinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylsuccinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 43.5 g (214 mmol) of ethyl 3-cyano-3-phenylpropanoate and 52.2 g (930.4 mmol) of potassium hydroxide in 670 mL of EtOH is refluxed for 4 hours. After cooling to room temperature, the medium is concentrated under vacuum and then treated with 1 L of 1N HCl, and a precipitate then forms, which is filtered off and rinsed with water (2×50 mL). The solid obtained is taken up in a mixture of 200 mL of toluene and 40 mL of EtOH and concentrated under reduced pressure, and then dried with a vane pump. 37 g of 2-phenylbutanedioic acid are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylsuccinic acid
Reactant of Route 2
Reactant of Route 2
Phenylsuccinic acid
Reactant of Route 3
Reactant of Route 3
Phenylsuccinic acid
Reactant of Route 4
Reactant of Route 4
Phenylsuccinic acid
Reactant of Route 5
Reactant of Route 5
Phenylsuccinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Phenylsuccinic acid

Citations

For This Compound
1,010
Citations
H Wren, H Williams - Journal of the Chemical Society, Transactions, 1916 - pubs.rsc.org
… ; for this purpose, phenylsuccinic acid was chosen. r-Phenylsuccinic acid is readily resolved … d-Phenylsuccinic acid crystallises from water in granular aggregates or long, well-defined …
Number of citations: 23 pubs.rsc.org
ME Rennekamp, CA Kingsbury - The Journal of Organic …, 1973 - ACS Publications
… This work describes the use of 13C labeling in the molecule of interest, phenylsuccinic acid. … The spectrum of unlabeled phenylsuccinic acid at pH 6 (at which -~-30% of the molecules …
Number of citations: 12 pubs.acs.org
K Tang, J Yi, Y Liu, X Jiang, Y Pan - Chemical engineering science, 2009 - Elsevier
… This work presents more extensive results of separation of phenylsuccinic acid enantiomers by biphasic recognition chiral extraction (BRCE), which is an important intermediate of N-…
Number of citations: 85 www.sciencedirect.com
H Wang, MY Lin, HJ Fang, TT Chen… - Chinese Journal of …, 2007 - Wiley Online Library
… In this paper, we obtained pure 2-phenylsuccinic acid as the product by electrocarboxylation with the use of Mg-Ti as the electrodes. Various synthetic parameters on the process have …
Number of citations: 39 onlinelibrary.wiley.com
R Stephani, V Cesare - Journal of chemical education, 1997 - normalesup.org
… -phenylsuccinic acid-bis proline salt from 2-propanol—that is, two molecules of (–)-proline are associated with one molecule of (+)phenylsuccinic acid… and (±)-phenylsuccinic acid as the …
Number of citations: 6 www.normalesup.org
J Zhou, CY Sun, LP Jin - Polyhedron, 2007 - Elsevier
… However, the research of transition metal complexes with phenylsuccinic acid (H 2 psa) has never been reported so far. One phenyl group is introduced to SA, which makes symmetric …
Number of citations: 11 www.sciencedirect.com
J LANGE, T URBANSKI, J VENULET - Rocz. Chem., 1962 - bcpw.bg.pw.edu.pl
Opasano własności i otrzymywanie amidów i szeregu N-aLkilodmidów poohodnych kwasów p-chlorowcofenylobursztynowych. W badaniach czynności przeciwdrgawkowej cztery …
Number of citations: 3 bcpw.bg.pw.edu.pl
D Sajan, A Fischer, I Hubert Joe… - Journal of Raman …, 2006 - Wiley Online Library
Single crystals of (RS)‐phenylsuccinic acid (RSPSA) were grown by the slow evaporation technique and vibrational spectral analysis was carried out using near‐IR Fourier transform …
VM Profir, ÅC Rasmuson - Crystal growth & design, 2006 - ACS Publications
… In the present paper, we explore the crystallization of phenylsuccinic acid (PSA), which like mandelic acid is reported to belong to the group of compounds that form a racemic compound…
Number of citations: 4 pubs.acs.org
JEO Odounga, NB Báthori - CrystEngComm, 2020 - pubs.rsc.org
… Eleven new crystalline materials were synthesised by combining phenylsuccinic acid (racemate or the S-enantiomer) with primary amines (tert-butylamine, aniline), pyridine or its …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.